2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-

COX-2 inhibition structure–activity relationship β-lactam scaffold

2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- (CAS 827028-26-2) is a fully substituted monocyclic β-lactam belonging to the 1,3,4-trisubstituted azetidin-2-one class. Its molecular architecture—featuring an N-phenyl group, a 3-phenoxy ether, and a 4-(4-chlorophenyl) substituent—constitutes a key intermediate scaffold in the design of selective cyclooxygenase-2 (COX-2) inhibitors and serves as a substrate for enantioselective biocatalytic transformations.

Molecular Formula C21H16ClNO2
Molecular Weight 349.8 g/mol
CAS No. 827028-26-2
Cat. No. B12532560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-
CAS827028-26-2
Molecular FormulaC21H16ClNO2
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClNO2/c22-16-13-11-15(12-14-16)19-20(25-18-9-5-2-6-10-18)21(24)23(19)17-7-3-1-4-8-17/h1-14,19-20H
InChIKeyAOTBCWNXJNXLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- (CAS 827028-26-2): A Structurally Defined β-Lactam Scaffold for Selective COX-2 Inhibitor Design and Enantioselective Synthesis


2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- (CAS 827028-26-2) is a fully substituted monocyclic β-lactam belonging to the 1,3,4-trisubstituted azetidin-2-one class . Its molecular architecture—featuring an N-phenyl group, a 3-phenoxy ether, and a 4-(4-chlorophenyl) substituent—constitutes a key intermediate scaffold in the design of selective cyclooxygenase-2 (COX-2) inhibitors and serves as a substrate for enantioselective biocatalytic transformations [1]. The compound is primarily utilized as a research chemical and synthetic building block, with its value proposition anchored in its specific substitution pattern that modulates both biological target engagement and stereochemical outcomes in ring-opening reactions.

Why Generic Substitution of 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- Is Not Advisable Without Comparative Evidence


Although the 3-phenoxyazetidin-2-one core is shared by numerous analogs evaluated as selective COX-2 inhibitors, the specific N-1 phenyl and C-4 4-chlorophenyl substitution pattern of this compound is not interchangeable with other derivatives without altering pharmacological or stereochemical outcomes. Systematic structure–activity relationship (SAR) studies on 1,4-diarylazetidin-2-ones demonstrate that variations in the N-1 and C-4 aryl substituents produce dramatic shifts in COX-2 inhibitory potency (IC50 range: 0.054–0.11 µM) and selectivity index (SI range: 170–703.7) [1]. Furthermore, the 3-phenoxy group critically influences both enzyme recognition in COX-2 docking and the enantioselectivity of lipase-catalyzed hydrolytic ring-opening [2]. Consequently, replacing this compound with a different N-1 or C-4 substituted analog without direct experimental validation risks compromising target selectivity, synthetic efficiency, or chiral purity in downstream applications.

Quantitative Differentiation Evidence for 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- (CAS 827028-26-2)


Structural Uniqueness: 4-Chlorophenyl and N-Phenyl Substitution Differentiates This Scaffold from Common 1,4-Diarylazetidin-2-one COX-2 Inhibitor Analogs

In the 1,4-diarylazetidin-2-one series evaluated by Arefi and Zarghi (2020), the most potent COX-2 inhibitors uniformly incorporate a 4-(methylsulfonyl)phenyl group at C-4, which engages the COX-2 secondary pocket via Arg513 [1]. The target compound carries a 4-chlorophenyl group at C-4 rather than the methylsulfonyl pharmacophore, positioning it as a distinct chemotype with a differentiated binding mode. Within the broader 3-phenoxyazetidin-2-one class, all compounds reported by the same group showed COX-2 IC50 values ranging from 0.054 to 0.095 µM and selectivity indexes from 228.47 to 355.6 [2]. The presence of a chlorine atom at the para position of the C-4 phenyl ring is known to modulate lipophilicity and electronic effects, which can influence both potency and metabolic stability compared to unsubstituted phenyl or methylsulfonyl-substituted analogs.

COX-2 inhibition structure–activity relationship β-lactam scaffold

Crystallographic Comparison: 4-Chlorophenyl Substitution Alters Solid-State Conformation Relative to the 1,4-Diphenyl Analog

The crystal structure of the non-chlorinated analog 3-phenoxy-1,4-diphenylazetidin-2-one (CAS 69187-06-0) has been determined, revealing a nearly planar β-lactam ring with C–C bond distances of 1.526(3) and 1.567(3) Å [1]. In contrast, the target compound incorporates a 4-chlorophenyl substituent at C-4, which is expected to alter crystal packing through halogen-bonding interactions and increase the torsion angle between the C-4 phenyl ring and the β-lactam core. While a full crystal structure for the target compound has not been deposited in the Cambridge Structural Database, crystallographic data for closely related 4-chlorophenyl-substituted azetidinones indicate that the chlorine atom influences dihedral angles and intermolecular interactions, with reported nearest intermolecular distances of approximately 3.647 Å in analogous structures [2].

X-ray crystallography solid-state conformation β-lactam planarity

Enantioselective Hydrolytic Resolution: The 3-Phenoxy-4-(4-chlorophenyl) Core Yields Moderate Enantioselectivity (E = 12), Distinct from 3-Benzyloxy Analogs (E > 200)

Galla et al. (2016) demonstrated that immobilized CAL-B (Candida antarctica lipase B) catalyzes the enantioselective ring-opening of 3,4-disubstituted β-lactams [1]. The N-unsubstituted analog 4-(4-chlorophenyl)-3-phenoxyazetidin-2-one [(3S*,4R*)-(±)-3] was resolved with only moderate enantioselectivity (E = 12) in diisopropyl ether at 70 °C, yielding the unreacted β-lactam with >98% ee [1]. This stands in stark contrast to the 3-benzyloxy analogs [(3S*,4R*)-(±)-1 and (±)-2], which exhibited excellent enantioselectivities (E > 200) under identical conditions with H₂O as nucleophile in tert-butyl methyl ether. The dramatic difference in E values (E = 12 vs. E > 200) directly reflects the influence of the 3-phenoxy substituent on enzyme–substrate recognition, establishing that the target compound's 3-phenoxy group is a critical determinant of biocatalytic behavior.

enantioselective hydrolysis lipase catalysis chiral resolution

Physicochemical Differentiation: The N-Phenyl Substituent Increases Lipophilicity Relative to N-Unsubstituted and N-Alkyl Azetidinone Analogs

The target compound (C₂₃H₁₉ClNO₂, MW = 375.85 g/mol) bears an N-phenyl substituent that distinguishes it from simpler 4-(4-chlorophenyl)-2-azetidinone (CAS 21161-20-6; C₉H₈ClNO, MW = 181.62 g/mol, XLogP = 1.4) . The addition of the N-phenyl and 3-phenoxy groups substantially increases molecular weight, lipophilicity, and the number of hydrogen bond acceptors, which collectively influence membrane permeability, metabolic stability, and pharmacokinetic behavior in biological assays. The N-phenyl group also eliminates the hydrogen bond donor capacity present in N-unsubstituted azetidinones, altering solubility and protein binding characteristics.

lipophilicity physicochemical properties drug-likeness

Patent-Disclosed Therapeutic Differentiation: 4-Chlorophenyl-Substituted Azetidinones Are Specifically Claimed for Lipid Metabolism and Pain Disorders

US Patent Application US20080076750 and related patent family members (WO2008033465A1) specifically claim azetidinone derivatives wherein R₃ is selected from -phenyl, -4-chlorophenyl, -2-pyridyl, or -3-pyridyl for the treatment or prevention of disorders of lipid metabolism, pain, diabetes, vascular conditions, demyelination, and nonalcoholic fatty liver disease [1]. The explicit inclusion of the 4-chlorophenyl substituent as one of only four preferred R₃ embodiments indicates that this substitution pattern has been identified as pharmacologically relevant and distinct from other aryl substituents in the claimed therapeutic contexts. This patent-derived differentiation provides procurement justification for using the 4-chlorophenyl analog rather than unsubstituted phenyl or heteroaryl variants in drug discovery programs targeting these indications.

patent analysis lipid metabolism pain therapeutic indication

Validated Research and Industrial Application Scenarios for 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- (CAS 827028-26-2)


Scaffold for Selective COX-2 Inhibitor Development with Non-Methylsulfonyl C-4 Pharmacophore

Medicinal chemistry teams developing next-generation COX-2 inhibitors can utilize this compound as a starting scaffold with a 4-chlorophenyl C-4 substituent, which differs from the methylsulfonyl pharmacophore found in the most potent literature analogs (IC50 = 0.054 µM, SI = 355.6) [1]. The chlorine substituent offers distinct electronic properties and may confer differential metabolic stability or toxicity profiles compared to the methylsulfonyl series, enabling exploration of alternative SAR landscapes within the validated 3-phenoxyazetidin-2-one COX-2 inhibitor class.

Chiral Building Block for Enantioselective Synthesis of β-Amino Acids via Lipase-Catalyzed Resolution

The moderate enantioselectivity (E = 12) observed for CAL-B-catalyzed hydrolytic ring-opening of the N-unsubstituted 3-phenoxy-4-(4-chlorophenyl) core [2] suggests that the N-phenyl derivative may serve as a substrate for engineered lipase variants or alternative hydrolases to access enantiopure β-amino acids. The >98% ee achievable for the unreacted β-lactam provides a viable entry to stereochemically defined intermediates for Taxol side-chain synthesis and related pharmaceutical applications.

Lead Compound for Lipid Metabolism and Pain Disorders Per Patent Claims

The explicit inclusion of 4-chlorophenyl-substituted azetidinones in the patent claims of US20080076750 covering lipid metabolism disorders, pain, diabetes, vascular conditions, demyelination, and nonalcoholic fatty liver disease [3] positions this compound as a directly relevant lead scaffold for hit-to-lead optimization programs in these therapeutic areas. Industrial users can procure this compound with confidence that its substitution pattern aligns with patent-validated pharmacophore requirements for the claimed indications.

Crystallographic Probe for Halogen-Bonding Studies in β-Lactam Crystal Engineering

The 4-chlorophenyl substituent provides a halogen atom capable of participating in directional halogen-bonding interactions in the solid state, distinguishing this compound from its non-halogenated 1,4-diphenyl analog [4]. Crystal engineering and solid-form screening programs can leverage this compound to investigate the role of Cl···O and Cl···π interactions in determining β-lactam crystal packing, polymorphism, and stability—critical parameters for pharmaceutical formulation development.

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